molecular formula C9H10ClN3S2 B2682228 {[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(thiophen-2-yl)methylidene]amine hydrochloride CAS No. 1274947-82-8

{[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(thiophen-2-yl)methylidene]amine hydrochloride

Cat. No.: B2682228
CAS No.: 1274947-82-8
M. Wt: 259.77
InChI Key: DNNKWAODTMFUIB-YRNVUSSQSA-N
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Description

{[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(thiophen-2-yl)methylidene]amine hydrochloride is an organic compound with the CAS Registry Number 1274947-82-8 . It has a molecular formula of C 9 H 10 ClN 3 S 2 and a molecular weight of 259.800 g/mol . The compound is characterized by having two hydrogen bond donors and four hydrogen bond acceptors in its structure . This chemical is offered for research purposes as a building block in organic synthesis and medicinal chemistry. The presence of both a thiophene ring and a propargylthio group in its structure makes it a versatile intermediate for further chemical exploration, including the development of novel heterocyclic compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

prop-2-ynyl N'-[(E)-thiophen-2-ylmethylideneamino]carbamimidothioate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S2.ClH/c1-2-5-14-9(10)12-11-7-8-4-3-6-13-8;/h1,3-4,6-7H,5H2,(H2,10,12);1H/b11-7+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBFZUHYILKDJF-RVDQCCQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC(=NN=CC1=CC=CS1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCS/C(=N/N=C/C1=CC=CS1)/N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of prop-2-yn-1-ylsulfanylamine with thiophen-2-carboxaldehyde under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

{[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(thiophen-2-yl)methylidene]amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.

  • Reduction: : Reduction reactions can lead to the formation of reduced derivatives of the compound.

  • Substitution: : Substitution reactions can occur at various positions on the molecule, leading to a range of substituted products.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

The compound features a prop-2-yn-1-ylsulfanyl group and a thiophen-2-yl group, which contribute to its reactivity and potential biological activity. Its structure can be represented using the SMILES notation: C#CCSC(N)=NN=Cc1cccs1.Cl.

Chemistry

In synthetic chemistry, this compound serves as a valuable building block for the development of more complex molecules. Its unique functional groups allow for various chemical reactions, including:

  • Oxidation : Can yield different oxidation products.
  • Reduction : May produce reduced derivatives.
  • Substitution : Capable of undergoing substitution reactions at various positions on the molecule, leading to a range of substituted products.

Research indicates that compounds with similar structures may exhibit significant biological activities, including:

  • Antioxidant Properties : Studies have shown that thiophene derivatives can possess antioxidant capabilities. For instance, amino thiophene derivatives have demonstrated notable inhibition activity against free radicals .
  • Antibacterial Activity : The compound's structure suggests potential antibacterial properties. Thiophene-based compounds have been evaluated for their effectiveness against various bacterial strains, including Staphylococcus aureus and E. coli. The presence of specific substituents can enhance their antibacterial efficacy .

Medical Applications

Given its unique structure, this compound may be explored for drug development targeting specific biological pathways. The potential therapeutic uses include:

  • Antimicrobial Agents : The structural characteristics suggest it could serve as a lead compound for developing new antimicrobial drugs capable of overcoming antibiotic resistance .

Industrial Uses

In the industry, the compound could be utilized in the development of new materials or chemical processes. Its reactivity may allow it to participate in polymerization reactions or serve as an intermediate in the synthesis of specialty chemicals.

Case Study 1: Antioxidant Activity

A study focused on synthesizing novel thiophene derivatives demonstrated significant antioxidant activity in certain amino thiophene compounds. The synthesized compounds were evaluated using the ABTS method, revealing that some exhibited up to 62% inhibition compared to standard antioxidants like ascorbic acid .

Case Study 2: Antibacterial Efficacy

Research on thiophene derivatives highlighted their effectiveness against multidrug-resistant bacteria. Compounds similar to { [Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(thiophen-2-yl)methylidene]amine hydrochloride showed promising results against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Mechanism of Action

The exact mechanism by which {[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(thiophen-2-yl)methylidene]amine hydrochloride exerts its effects is not well-documented. it likely involves interactions with specific molecular targets and pathways. Further research would be needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Name Key Substituents Molecular Formula Reference
Target Compound Thiophen-2-yl, propargyl sulfide, dual amines C₈H₁₀ClN₃S₂* -
{[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(furan-2-yl)methylidene]amine hydrochloride Furan-2-yl (replaces thiophene) C₈H₁₀ClN₃OS
3-(Thiophen-2-yl)prop-2-yn-1-amine hydrochloride Thiophen-2-yl, propargylamine C₇H₈ClNS
Methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride Fused thiophene rings, methylamine C₁₀H₁₃ClNS₂
Methyl-[1-(thiophene-2-sulfonyl)-piperidin-3-yl]-amine hydrochloride Thiophene sulfonyl, piperidine C₁₀H₁₅ClN₂O₂S₂

*Inferred formula based on structural analysis.

Key Observations :

  • Thiophene vs. Thiophene’s sulfur atom enhances electron-richness, favoring interactions with biological targets .
  • Propargyl Sulfide vs. Propargylamine : The target compound’s propargyl sulfide (C≡C-S) group differs from 3-(thiophen-2-yl)prop-2-yn-1-amine hydrochloride’s propargylamine (C≡C-NH₂), impacting solubility and reactivity. Sulfur’s polarizability may increase stability compared to amines .
  • Fused Thiophene Systems: Methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride () exhibits extended conjugation, which could enhance aromatic interactions but reduce solubility due to higher molecular weight .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molar Mass (g/mol) Solubility (H₂O) LogP* Reference
Target Compound ~256.8 Moderate 1.2 (est.) -
3-(Thiophen-2-yl)prop-2-yn-1-amine hydrochloride 173.6 High 0.8
Methyl-[1-(thiophene-2-sulfonyl)-piperidin-3-yl]-amine hydrochloride 306.8 Low 2.5

*Estimated using fragment-based methods.

Key Observations :

  • The target compound’s moderate solubility likely stems from its balanced hydrophobic (thiophene, propargyl sulfide) and hydrophilic (amine, HCl salt) groups.
  • Sulfonyl-containing analogues (e.g., ) exhibit lower solubility due to increased molecular weight and hydrophobic character .

Electronic and Spectroscopic Properties

Amino groups in the target compound may induce intramolecular charge transfer (ICT) effects, as observed in amino-substituted anthraquinones (). This could result in red-shifted absorption spectra compared to non-amino analogues .

Biological Activity

The compound {[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(thiophen-2-yl)methylidene]amine hydrochloride , with the CAS number 1274947-82-8, is a complex organic molecule featuring both amino and thiophenic structures. Its unique chemical properties suggest potential biological activities that are of interest in pharmacological research. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C9H10ClN3S2\text{C}_9\text{H}_{10}\text{ClN}_3\text{S}_2

Key properties include:

  • Molecular Weight : 243.72 g/mol
  • Solubility : Soluble in organic solvents, with limited solubility in water.

This structure allows for various interactions with biological targets, particularly due to the presence of the thiophene ring and the sulfanyl group.

Biological Activity Overview

Research into compounds with similar structures indicates a range of biological activities:

Anticancer Activity

Several studies have explored compounds that share structural similarities with this compound. For example:

  • A high-throughput screening identified compounds that inhibit growth in cancer cells resistant to dietary carcinogens like PhIP, suggesting that similar mechanisms may be exploitable for this compound .

Antimicrobial Properties

Compounds with thiophene rings have been noted for their antimicrobial properties. Research has indicated that derivatives can exhibit significant activity against various bacterial strains, which may extend to this compound as well .

Case Studies and Research Findings

StudyFindings
Study 1: Anticancer ScreeningIdentified compounds inhibiting growth of PhIP-resistant cells; suggests potential for gastrointestinal tumor treatment .
Study 2: Antimicrobial EvaluationDemonstrated efficacy against Gram-positive bacteria; supports further investigation into broader antimicrobial applications .
Study 3: Structure-Activity RelationshipAnalysis of related thiophene derivatives revealed correlations between structural modifications and enhanced biological activity .

Q & A

Q. What are the optimal synthetic routes for {[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(thiophen-2-yl)methylidene]amine hydrochloride, and how do reaction conditions influence yield and purity?

The synthesis of structurally related thiophene-containing amines involves condensing 2-thiophenemethylamine with bis(thiophene-2-carboxaldehyde) in methanol/ethanol solvents, followed by carbon disulfide addition to form dithiocarbamic acid intermediates. Metal ion coordination (e.g., Zn²⁺ from ZnSO₄·7H₂O) is critical for stabilizing the product . Key parameters include:

  • Solvent selection : Methanol and ethanol mixtures improve solubility of reactants.
  • Stoichiometry : Excess aldehyde (5.3 mmol vs. 4.6 mmol amine) drives the condensation reaction.
  • Temperature : Room-temperature stirring minimizes side reactions. Yield optimization requires careful control of Zn²⁺ concentration (2.0 mmol) to precipitate the product efficiently.

Q. What spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding networks in thiophene derivatives) . Hirshfeld surface analysis complements SCXRD by quantifying intermolecular contacts (e.g., S···H interactions in thiophene rings) . Spectroscopic methods include:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methylene groups adjacent to thiophene).
  • FT-IR : Identifies stretching frequencies for C=S (dithiocarbamate) and N-H (amine) bonds.
  • UV-Vis : Monitors π→π* transitions in conjugated thiophene systems.

Q. How does the presence of the thiophene moiety influence the compound’s chemical reactivity and interaction with metal ions?

The thiophene sulfur atom acts as a Lewis base, enabling coordination with transition metals (e.g., Zn²⁺, Cu²⁺) to form stable complexes . This interaction enhances the compound’s applicability in catalysis or materials science. Reactivity studies show that the electron-rich thiophene ring facilitates electrophilic substitution reactions, such as halogenation or nitration, which can modify the compound’s electronic properties .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the reactivity and stability of this compound in different environments?

Density Functional Theory (DFT) simulations calculate molecular orbitals, charge distribution, and reaction pathways. For example:

  • Reaction path search : Identifies intermediates in the formation of dithiocarbamate complexes .
  • Solvent effects : Polarizable Continuum Models (PCM) simulate how methanol/ethanol mixtures stabilize transition states.
  • Frontier Molecular Orbital (FMO) analysis : Predicts sites for nucleophilic/electrophilic attacks (e.g., the methylidene group’s susceptibility to oxidation) . Validation involves comparing computed IR spectra with experimental data to refine force-field parameters.

Q. What strategies are recommended for resolving contradictions in reported data on the compound’s crystal packing or electronic properties?

Contradictions in crystal structures (e.g., variations in unit cell parameters) arise from polymorphic forms or solvent inclusion. Mitigation strategies include:

  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H···π contacts in thiophene derivatives) to explain packing differences .
  • Thermogravimetric Analysis (TGA) : Detects solvent retention in crystals, which may distort lattice parameters.
  • High-resolution powder XRD : Differentiates between polymorphs by comparing experimental and simulated patterns .

Q. What experimental approaches can be used to investigate the compound’s potential as a precursor in heterocyclic synthesis?

The compound’s propargylsulfanyl and thiophene groups enable cycloaddition and ring-closure reactions. Methodologies include:

  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides to form triazole derivatives .
  • Mannich reactions : Condensation with ketones or aldehydes to generate β-amino carbonyl intermediates for heterocycle formation (e.g., thiazolidinones) .
  • Metal-mediated cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids to extend π-conjugation .

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